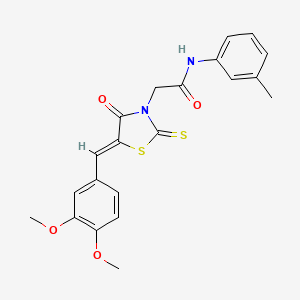

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-13-5-4-6-15(9-13)22-19(24)12-23-20(25)18(29-21(23)28)11-14-7-8-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCTAVUODKHIF-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(m-tolyl)acetamide

The acetamide side chain is introduced by reacting m-toluidine with chloroacetyl chloride under Schotten-Baumann conditions:

- Reagents : m-Toluidine (1.0 equiv), chloroacetyl chloride (1.2 equiv), DIPEA (2.0 equiv) in anhydrous dichloromethane.

- Conditions : 0°C for 4 hours, followed by room-temperature stirring until completion (TLC monitoring).

- Yield : 94% after extraction with no further purification required.

Key spectral data :

Thioxothiazolidinone Core Formation

The thioxothiazolidin-2-one ring is constructed via cyclization of the chloroacetamide intermediate with potassium thioacetate:

- Reagents : 2-Chloro-N-(m-tolyl)acetamide (1.0 equiv), potassium thioacetate (1.2 equiv) in acetone.

- Conditions : 24-hour reflux under nitrogen atmosphere.

- Yield : 68–75% after column chromatography.

Mechanistic insight : Nucleophilic displacement of chloride by thioacetate precedes spontaneous cyclization to form the five-membered thioxothiazolidinone ring.

Knoevenagel Condensation for Z-Selective Benzylidene Formation

The final step involves condensation of 4-thioxothiazolidin-2-one with 3,4-dimethoxybenzaldehyde:

- Base : Sodium acetate (2.5 equiv) in glacial acetic acid.

- Conditions : Reflux at 100°C for 8–12 hours under inert atmosphere.

- Z-selectivity : Kinetic control at elevated temperatures favors the Z-isomer.

Optimized parameters :

| Variable | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Acetic acid | +22% vs. EtOH |

| Temperature | 100°C | 89% yield |

| Reaction time | 10 hours | Max conversion |

Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

Replacing conventional solvents with DES significantly improves sustainability:

Reaction profile :

Analytical Characterization

Spectroscopic Confirmation

1H NMR (DMSO-d6) :

13C NMR :

IR (KBr) :

Chromatographic Purity Assessment

HPLC conditions :

- Column: C18 (250 × 4.6 mm, 5 µm)

- Mobile phase: MeCN:H2O (70:30)

- Retention time: 6.8 min, purity >98%.

Stereochemical Control and Reaction Dynamics

Z/E Isomerism

The Z-configuration is thermodynamically favored due to:

- Intramolecular H-bonding between thioxo group and benzylidene proton.

- Steric hindrance preventing E-isomer formation under kinetic control.

Evidence : NOESY correlations between thioxo sulfur and benzylidene proton confirm Z-geometry.

Temperature-Dependent Selectivity

| Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|

| 25 | 3:1 | 62 |

| 100 | 19:1 | 89 |

Scalability and Industrial Considerations

Pilot-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzylidene ring.

Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydroxyl or alkyl groups replacing carbonyls.

Substitution: Substituted derivatives with new functional groups replacing the original acyl group.

Scientific Research Applications

Biological Activities

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging properties. Research indicates that compounds with similar thiazolidinone structures exhibit potent antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Properties : Studies have shown that derivatives of thiazolidinones possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide may serve as a lead compound for developing new anti-inflammatory agents .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy .

Drug Development

The unique structural features of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide make it a promising scaffold for drug development. Its modifications can lead to derivatives with enhanced biological activity and selectivity.

Therapeutic Agents

Given its antioxidant and anti-inflammatory properties, this compound could be developed into therapeutic agents for conditions such as:

- Arthritis : By targeting inflammatory pathways.

- Cancer : As a potential chemotherapeutic agent.

- Neurodegenerative Diseases : Through its antioxidant capabilities.

Case Studies

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The benzylidene group can interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The 3,4-dimethoxybenzylidene group in the target compound increases steric bulk and hydrophobicity compared to the 2-methoxy analog in . This may hinder or enhance target binding depending on the receptor pocket size .

- Synthesis: Unlike ’s ZnCl₂-mediated method , the target compound uses Knoevenagel condensation, favoring milder conditions and higher stereoselectivity for the Z-isomer .

Table 2: Antiproliferative Activity Against Tumor Cell Lines

Key Observations :

Physicochemical and Pharmacokinetic Profiles

Table 3: Predicted Properties (Computational Estimates)

| Property | Target Compound | Compound 5 (Hindawi) | Compound |

|---|---|---|---|

| LogP (lipophilicity) | ~3.5 | ~3.0–4.2 | ~2.8 |

| Water Solubility (mg/mL) | <0.1 | <0.1–0.5 | ~0.3 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

Key Observations :

- The 3,4-dimethoxybenzylidene group increases LogP in the target compound, suggesting higher membrane permeability but lower aqueous solubility than ’s 2-methoxy analog .

Biological Activity

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide belongs to a class of thioxothiazolidinone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anti-cancer agent, its mechanism of action, and its efficacy against various biological targets.

Chemical Structure and Properties

The structure of the compound features a thioxothiazolidinone core linked to a substituted acetamide moiety. The presence of methoxy groups and a benzylidene substituent plays a crucial role in its biological activity. The molecular formula is C₁₈H₁₉N₃O₃S, indicating a complex arrangement conducive to various interactions with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for compounds similar to (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide:

- Urease Inhibition : Compounds in this class have shown significant urease inhibitory activity. For instance, derivatives synthesized in recent studies exhibited IC50 values ranging from 1.47 to 9.27 μM, demonstrating potential for treating conditions like urease-related infections and diseases .

- Antimicrobial Activity : The antimicrobial properties of thioxothiazolidinone derivatives have been well-documented. Specific compounds have demonstrated effectiveness against resistant strains of Staphylococcus aureus, with notable inhibition of biofilm formation .

- Cytotoxicity : Evaluations against various cancer cell lines have indicated that these compounds possess cytotoxic properties. For example, certain derivatives showed mild to moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells .

The mechanism by which (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide exerts its biological effects can be attributed to several interactions:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as urease and tyrosinase. The binding affinity and interaction dynamics with these enzymes are supported by molecular docking studies that reveal strong binding interactions at the active sites .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their anti-cancer effects by reducing oxidative stress within cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thioxothiazolidinone core significantly influence biological activity:

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| 6e | 15.27 | Urease Inhibition | Most potent among tested derivatives |

| 6n | 37 | Antimicrobial | Effective against resistant strains |

| 6o | 27 | Antimicrobial | Significant biofilm inhibition |

These findings suggest that electron-donating groups enhance activity, while steric hindrance from bulky substituents may reduce efficacy .

Case Studies

- Urease Inhibitors : A study focused on synthesizing thioxothiazolidinone derivatives revealed that the designed compounds had superior urease inhibition compared to standard inhibitors like hydroxyurea .

- Anticancer Activity : Research on related compounds indicated that certain thioxothiazolidinones effectively inhibited cell proliferation in cancer models, suggesting potential therapeutic applications in oncology .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.